molecular formula C7H6BrNaO2S B15256319 Sodium 3-bromo-5-methylbenzene-1-sulfinate

Sodium 3-bromo-5-methylbenzene-1-sulfinate

Cat. No.: B15256319
M. Wt: 257.08 g/mol
InChI Key: QCVNPQAZDRZIIJ-UHFFFAOYSA-M
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Description

Sodium 3-bromo-5-methylbenzene-1-sulfinate ( 1864972-67-7) is a high-purity, bench-stable solid reagent with the molecular formula C 7 H 6 BrNaO 2 S and a molecular weight of 257.08 g/mol . As a member of the sodium sulfinate family, it serves as a versatile and indispensable synthetic building block in modern organosulfur chemistry . Its key value lies in its flexible reactivity, acting as a precursor for sulfonyl (RSO 2 –), sulfenyl (RS–), and sulfinyl (RSO–) groups depending on the reaction conditions, enabling the construction of valuable S–S, N–S, and C–S bonds . In practice, this compound is primarily used as a key intermediate for the preparation of various sulfur-containing compounds. Its main applications include the synthesis of sulfonamides, which are crucial motifs in medicinal chemistry, and the formation of vinyl sulfones, allylic sulfones, and β-keto sulfones through cross-coupling reactions . The presence of both the sulfinate group and the bromo substituent on the aromatic ring makes it a particularly valuable substrate for metal-catalyzed cross-coupling reactions and sulfonyl radical-triggered transformations, such as ring-closing sulfonylation and multicomponent reactions . The methyl group further offers a site for potential functionalization. Recent advancements in the field have highlighted the utility of such salts in photoredox catalytic transformations and electrochemical synthesis, expanding the toolkit available to researchers for complex molecule assembly . This reagent is intended For Research Use Only and is not for human or therapeutic use.

Properties

Molecular Formula

C7H6BrNaO2S

Molecular Weight

257.08 g/mol

IUPAC Name

sodium;3-bromo-5-methylbenzenesulfinate

InChI

InChI=1S/C7H7BrO2S.Na/c1-5-2-6(8)4-7(3-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1

InChI Key

QCVNPQAZDRZIIJ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Sulfonation of 3-Bromo-5-Methylbenzene

The direct sulfonation of 3-bromo-5-methylbenzene represents the most straightforward route. This method employs sulfur dioxide (SO₂) and an oxidizing agent in dichloromethane at 0–5°C to generate the sulfinic acid intermediate, which is subsequently neutralized with sodium hydroxide.

Reaction conditions:

  • Temperature: 0–5°C (prevents over-sulfonation)
  • Oxidizing agent: Hydrogen peroxide (30%)
  • Yield: 68–72%

Mechanistic studies indicate that SO₂ inserts into the C–H bond at position 1 via electrophilic aromatic substitution, facilitated by the electron-withdrawing bromine atom. The methyl group’s electron-donating effect moderates reactivity, preventing polysulfonation.

Oxidation of Thioether Precursors

Methyl 2-(5-bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be oxidized to the sulfinate using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane.

Key parameters:

  • Oxidant: mCPBA (1.2 equiv)
  • Temperature: 25°C
  • Reaction time: 3 hours
  • Yield: 86%

This method avoids harsh acids but requires pre-synthesized thioether precursors, increasing overall synthetic steps.

Industrial Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining ≥95% purity.

Continuous Flow Sulfonation

Modern facilities utilize continuous flow reactors to sulfonate 3-bromo-5-methylbenzene:

Parameter Laboratory Scale Industrial Scale
Reactor type Batch flask Tubular flow
SO₂ delivery Bubble diffusion Supercritical CO₂
Temperature control Ice bath Joule-Thomson cooling
Annual output 10 g 50 metric tons

This system reduces reaction times from 8 hours (batch) to 15 minutes (flow) and improves yield to 78%.

Automated Neutralization and Crystallization

Post-sulfonation neutralization employs inline pH probes and automated NaOH dosing to maintain pH 7.0–7.5. Subsequent crystallization in ethanol/water mixtures (3:1 v/v) yields 99% pure product after vacuum filtration.

Mechanistic Insights and Catalytic Pathways

Role of Thiosulfonates in Sulfinate Formation

Thiosulfonates (RSO₂SR’) form transiently during sulfonation, acting as intermediates that decompose to sulfinic acids under basic conditions. In sodium 3-bromo-5-methylbenzene-1-sulfinate synthesis, tetrabutylammonium iodide (TBAI) accelerates thiosulfonate formation, enabling milder reaction conditions (40°C vs. 80°C conventional).

Bromination Selectivity

DFT calculations reveal that bromine addition at position 3 is favored due to:

  • Ortho-directing effect of the sulfinate group
  • Meta-stabilization by the methyl group’s +I effect

This explains the ≤5% formation of 2-bromo regioisomers in optimized protocols.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Direct sulfonation 72 95 12.50 Moderate
Halogenation route 85 98 8.20 High
Thioether oxidation 86 97 22.00 Low

The halogenation route offers the best balance of yield and cost, though it requires handling corrosive H₂SO₄. Oxidation methods, while high-yielding, remain prohibitively expensive for large-scale use.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Competing bromination at positions 2 and 4 remains a key issue. Strategies to improve selectivity include:

  • Lewis acid catalysts: FeCl₃ (5 mol%) reduces 2-bromo byproducts from 12% to 3%
  • Solvent effects: Nitromethane enhances para-selectivity by stabilizing bromonium ion intermediates

Purification Difficulties

Sodium sulfinates are hygroscopic, complicating isolation. Recent advances exploit anti-solvent crystallization:

  • Ternary solvent system: Ethanol/acetone/water (6:3:1)
  • Purity improvement: 92% → 99%
  • Recovery rate: 89%

Applications in Pharmaceutical Synthesis

The compound’s synthetic utility is exemplified in these drug intermediates:

  • Anticancer agents: Coupling with pyrimidinylamines yields kinase inhibitors
  • Antibiotics: Nucleophilic displacement of Br with β-lactams forms cephalosporin analogs
  • Agrochemicals: Suzuki-Miyaura cross-coupling produces herbicidal benzamides

These applications drive demand for efficient, large-scale preparation methods.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-bromo-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 3-bromo-5-methylbenzene-1-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-bromo-5-methylbenzene-1-sulfinate involves its reactivity as a sulfonate. It can interact with various molecular targets through sulfonation reactions, where the sulfonate group attaches to other molecules. This reactivity is crucial in its role as a precursor in the synthesis of more complex compounds. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium 4-bromobenzenesulfinate

Comparison: Sodium 3-bromo-5-methylbenzene-1-sulfinate is unique due to the presence of both bromine and methyl groups on the benzene ring. This structural feature imparts distinct reactivity and properties compared to other sulfinates. For example, the bromine atom can participate in additional substitution reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

Sodium 3-bromo-5-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₇H₈BrNaO₂S
  • Molecular Weight : Approximately 239.1 g/mol
  • Functional Groups : Contains a bromine atom, a methyl group, and a sulfonate group, which enhance its reactivity and solubility.

The presence of the sulfonate group is particularly significant as it can improve the compound's solubility in aqueous environments, potentially enhancing its bioavailability in biological systems.

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This mechanism is crucial for therapeutic applications, especially in targeting metabolic pathways.
  • Receptor Binding : It may bind to specific receptors, modulating signaling pathways that are vital for cellular functions.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial and antifungal activities, suggesting that this compound could also possess such properties.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the bromine and methyl substituents can significantly influence the compound's interaction with biological targets. For instance:

ModificationEffect on Activity
Increased brominationEnhanced enzyme inhibition
Variation in methyl positionAltered receptor binding affinity

Research has shown that small changes in the molecular structure can lead to substantial differences in biological efficacy, highlighting the importance of systematic SAR studies.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound or related compounds:

  • Antimicrobial Activity : A study demonstrated that compounds with similar sulfinate structures exhibited significant antimicrobial effects against various bacterial strains. This compound's sulfonate group likely contributes to this activity by disrupting bacterial cell membranes or interfering with metabolic processes .
  • Enzyme Interaction Studies : In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
  • Toxicological Evaluations : Toxicological assessments indicate that while this compound shows promising biological activities, further studies are necessary to evaluate its safety profile comprehensively .

Q & A

Q. What are the recommended synthetic routes for Sodium 3-bromo-5-methylbenzene-1-sulfinate?

Methodological Answer: The synthesis typically involves sulfonation of a substituted benzene derivative followed by bromination and subsequent reduction to the sulfinate salt. For example:

Sulfonation : Introduce a sulfonic acid group to 3-methylbenzene via reaction with sulfuric acid or chlorosulfonic acid.

Bromination : Electrophilic bromination (e.g., using Br₂/FeBr₃ or NBS) at the 5-position of the methyl-substituted benzene ring.

Reduction : Convert the sulfonyl chloride intermediate (e.g., 3-bromo-5-methylbenzenesulfonyl chloride) to the sulfinate salt using reducing agents like sodium sulfite.
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization or column chromatography. Reference similar sulfonate/sulfinate syntheses in and for analogous procedures .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Expect aromatic protons as multiplets (δ 7.2–8.0 ppm). The methyl group (CH₃) appears as a singlet (~δ 2.5 ppm).
    • ¹³C NMR : Aromatic carbons (δ 120–140 ppm), sulfinate sulfur (indirectly observed via DEPT or HSQC).
  • IR Spectroscopy : Confirm sulfinate (SO₂⁻) via asymmetric/symmetric S-O stretches (~1120 cm⁻¹ and 1040 cm⁻¹).
  • X-ray Crystallography : Use SHELX (e.g., SHELXL) for structure refinement. ORTEP-3 () can visualize thermal ellipsoids and bond geometries .

Q. What are the stability and storage conditions for this compound?

Methodological Answer:

  • Stability : Sensitive to moisture and oxidation. Decomposes under prolonged exposure to light or heat.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 0–6°C (as recommended for structurally similar brominated sulfonates in and ). Conduct periodic purity checks via HPLC or melting point analysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the sulfinate group in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model the sulfinate’s nucleophilicity and charge distribution using Gaussian or ORCA. Compare with analogous sulfinates (e.g., ’s Sodium 2,3-dihydro-1-benzofuran-5-sulfinate).
  • Docking Studies : Investigate interactions with transition-metal catalysts (e.g., Pd in Suzuki-Miyaura couplings). Use software like AutoDock to simulate binding affinities .

Q. How to resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:

  • SHELXL Refinement : Adjust parameters like displacement ellipsoids and occupancy factors. Validate using R-factors and residual density maps.
  • Cross-Validation : Split data into test/training sets (e.g., via the R-free metric) to avoid overfitting. Reference ’s discussion on SHELX’s robustness in handling high-resolution or twinned data .

Q. What experimental strategies optimize reaction yields in sulfinate-mediated C–S bond formation?

Methodological Answer:

  • Parameter Screening : Vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., CuI or Pd(PPh₃)₄).
  • In Situ Monitoring : Use techniques like ReactIR or LC-MS to track intermediates. For example, highlights the role of sulfamoyl groups in analogous reactions, suggesting similar optimization for sulfinates .

Data Analysis and Interpretation

Q. How to interpret conflicting NMR data for sulfinate derivatives?

Methodological Answer:

  • Dynamic Effects : Assess potential tautomerization or rotational barriers (e.g., using variable-temperature NMR).
  • 2D NMR : Employ HSQC or NOESY to resolve overlapping signals. Compare with literature data for brominated sulfinates (e.g., and ) .

Q. What statistical methods validate purity analysis (e.g., HPLC/GC)?

Methodological Answer:

  • Calibration Curves : Use linear regression (R² > 0.99) for quantitative analysis.
  • Limit of Detection (LOD) : Calculate via signal-to-noise ratio (3:1) for trace impurities. Reference purity standards from and , which specify >95.0% (HLC/GC) for related compounds .

Tables

Q. Table 1: Example Crystallographic Refinement Parameters (Hypothetical Data)

ParameterValue
Space groupP2₁/c
R-factor0.032
R-free0.038
Resolution (Å)1.20
Displacement parametersAnisotropic
Refined using SHELXL ().

Q. Table 2: Key Spectral Peaks for Characterization

TechniqueKey Peaks/Features
¹H NMRδ 2.5 (s, CH₃), δ 7.4–7.8 (m, Ar)
IR1120 cm⁻¹ (S–O asym), 1040 cm⁻¹ (S–O sym)

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